1,2-Dilinoleoyl-3-palmitin structure and conformation
1,2-Dilinoleoyl-3-palmitin structure and conformation
An In-depth Technical Guide: The Structure and Conformation of 1,2-Dilinoleoyl-3-palmitin
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 1,2-dilinoleoyl-3-palmitin, a mixed-acid triacylglycerol (TAG) of significant interest in nutritional science and pharmaceutical drug delivery. Comprising a glycerol backbone esterified with two polyunsaturated linoleic acid chains and one saturated palmitic acid chain, its unique architecture dictates its physicochemical behavior, including its thermal properties and crystalline packing. This document delves into the molecular makeup of 1,2-dilinoleoyl-3-palmitin, explores the principles of its conformational states and polymorphism, and presents detailed experimental and computational protocols for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this lipid in advanced applications, such as the formulation of lipid-based nanoparticle delivery systems.
Introduction to Mixed-Acid Triacylglycerols
Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a single glycerol molecule and three fatty acids.[1] Their physical and chemical properties are profoundly influenced by the nature of their constituent fatty acid chains, including their length and degree of saturation. While simple TAGs contain three identical fatty acids, mixed-acid TAGs incorporate two or more different fatty acids, leading to more complex and functionally versatile molecules.
1,2-Dilinoleoyl-3-palmitin is a specific mixed-acid TAG where the sn-1 and sn-2 positions of the glycerol backbone are occupied by linoleic acid, and the sn-3 position is occupied by palmitic acid.[2][3] This combination of polyunsaturated and saturated fatty acids imparts unique characteristics that are critical to its function in both natural sources, such as vegetable oils, and engineered systems like drug delivery vehicles.[2][3] Understanding its precise structure and conformational dynamics is paramount for predicting its behavior in bulk form and at the nano-scale, particularly in the development of stable and effective lipid nanoparticle formulations.[4][5]
Molecular Architecture of 1,2-Dilinoleoyl-3-palmitin
The fundamental properties of 1,2-dilinoleoyl-3-palmitin arise from its distinct molecular components and their spatial arrangement.
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Glycerol Backbone : A three-carbon alcohol that serves as the structural foundation for the esterification of the fatty acid chains.
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Linoleic Acid (sn-1 and sn-2 positions) : An 18-carbon polyunsaturated omega-6 fatty acid (18:2) with two cis-configuration double bonds.[6][7] These double bonds introduce significant bends or "kinks" into the acyl chain, which prevents tight, ordered packing and is a primary determinant of the molecule's low melting point.[8]
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Palmitic Acid (sn-3 position) : A 16-carbon saturated fatty acid (16:0) with a straight, flexible aliphatic chain.[9][10][11] This saturated chain can pack more densely than its unsaturated counterparts.
The formal name, 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol, indicates a racemic mixture, containing both possible stereoisomers.[2] The asymmetric nature of this TAG is a key factor in its complex conformational and polymorphic behavior.
Diagram 1: Chemical Structure of 1,2-Dilinoleoyl-3-palmitin
Caption: Molecular components of 1,2-dilinoleoyl-3-palmitin.
Table 1: Physicochemical Properties of 1,2-Dilinoleoyl-3-palmitin
| Property | Value | Source(s) |
| Molecular Formula | C₅₅H₉₈O₆ | [3][12] |
| Molecular Weight | 855.4 g/mol | [3][12] |
| Appearance | Colorless Liquid | [13] |
| Melting Point | -4 to -3 °C | [12][13] |
| IUPAC Name | [3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | [2] |
Conformational Analysis and Polymorphism
The macroscopic properties of fats are dictated by how TAG molecules arrange themselves in the solid state, a phenomenon known as polymorphism.[14][15][16] TAGs can crystallize into several distinct forms, primarily the α, β', and β polymorphs, which differ in their stability, melting point, and crystal packing.
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α (Alpha) Form : The least stable polymorph, characterized by loose, hexagonal packing of the fatty acid chains. It has the lowest melting point and is typically formed upon rapid cooling from the melt.[17]
-
β' (Beta Prime) Form : An intermediate stability form with a more ordered orthorhombic chain packing. This form is common in many commercially important fats.[17]
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β (Beta) Form : The most stable and most dense polymorph, with a triclinic subcell packing. It has the highest melting point and is the thermodynamically favored state.[17]
The conformation of an individual 1,2-dilinoleoyl-3-palmitin molecule is complex due to the heterogeneity of its acyl chains. The two bent linoleic acid chains and one straight palmitic acid chain result in an asymmetric "tuning-fork" or "chair-like" structure. The significant steric hindrance from the cis double bonds of the linoleic chains disrupts the formation of a highly ordered, dense crystal lattice.[8] Consequently, 1,2-dilinoleoyl-3-palmitin is expected to favor less stable polymorphic forms or exhibit complex phase behavior, contributing to its low melting point and liquid state at room temperature.[12][13]
Diagram 2: Polymorphic Transitions in Triacylglycerols
Caption: General polymorphic transition pathway for triacylglycerols.
Experimental Methodologies for Characterization
A multi-technique approach is essential for the comprehensive characterization of the structure and conformation of 1,2-dilinoleoyl-3-palmitin.
X-ray Diffraction (XRD) for Polymorphic Analysis
Expertise & Experience: XRD is the definitive technique for identifying crystalline polymorphism in lipids.[18] It directly probes the spatial arrangement of molecules in the crystal lattice. The resulting diffraction pattern provides two key pieces of information: "short spacings," which relate to the cross-sectional packing of the acyl chains (defining the polymorph), and "long spacings," which relate to the lamellar stacking of the TAG molecules.[17]
Detailed Protocol for Powder X-ray Diffraction (PXRD):
-
Sample Preparation :
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Crystallize the 1,2-dilinoleoyl-3-palmitin sample from the melt under controlled cooling rates (e.g., rapid quenching for α form, slow cooling for more stable forms) to induce different polymorphs.
-
Gently grind the solid sample to a fine, homogenous powder to ensure random crystal orientation.
-
Mount the powder onto a low-background sample holder.
-
-
Instrument Configuration :
-
Use a diffractometer equipped with a Cu Kα radiation source.
-
Employ a temperature-controlled stage to analyze polymorphic transitions as a function of temperature.
-
Set the scan range (2θ) to cover both short-spacing (e.g., 15-25°) and long-spacing (e.g., 1-10°) regions.
-
-
Data Acquisition :
-
Perform the scan at the desired temperature(s). For thermal studies, acquire data in a stepwise heating or cooling ramp.
-
-
Data Analysis :
-
Identify the d-spacings from the diffraction peaks.
-
Short Spacings : A single strong peak around 4.15 Å indicates the α form (hexagonal). Two strong peaks around 3.8 Å and 4.2 Å suggest the β' form (orthorhombic). A characteristic strong peak near 4.6 Å points to the β form (triclinic).[17]
-
Long Spacings : Analyze the low-angle peaks to determine the lamellar stacking arrangement (e.g., bilayer or trilayer).
-
Trustworthiness: This protocol is self-validating as the distinct and well-documented diffraction patterns for α, β', and β polymorphs serve as internal references for identification.[17] Correlating these results with thermal analysis (e.g., DSC) further validates the findings.
Diagram 3: Experimental Workflow for PXRD Analysis
Caption: Workflow for triglyceride polymorph identification using PXRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Expertise & Experience: High-resolution NMR spectroscopy is an unparalleled non-destructive tool for elucidating the precise chemical structure of lipids in solution.[19] ¹H and ¹³C NMR spectra provide a detailed map of the molecule, allowing for the confirmation of fatty acid identity and their specific positions (sn-1, sn-2, sn-3) on the glycerol backbone.
Detailed Protocol for ¹H and ¹³C NMR:
-
Sample Preparation :
-
Dissolve a small amount (5-10 mg) of 1,2-dilinoleoyl-3-palmitin in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Rationale: CDCl₃ is an excellent solvent for lipids and provides a clean spectral window.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. Key signals include: olefinic protons (-CH=CH-) of linoleic acid (~5.3 ppm), the glycerol backbone protons (~4.1-4.3 ppm and ~5.2 ppm), and the terminal methyl protons of the acyl chains (~0.9 ppm).
-
Acquire a ¹³C NMR spectrum. This provides confirmation of the carbon skeleton, with distinct signals for carbonyl carbons (~173 ppm), olefinic carbons (~128-130 ppm), and aliphatic carbons (14-34 ppm).
-
-
Spectral Interpretation :
-
Integrate the ¹H signals to confirm the ratio of protons in different chemical environments.
-
Analyze the chemical shifts in the ¹³C spectrum of the glycerol backbone carbons and the carbonyl carbons. The sn-1/3 and sn-2 positions are magnetically non-equivalent, often allowing for positional assignment.
-
For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to map proton-proton and proton-carbon connectivities.
-
Trustworthiness: The chemical shifts and coupling constants for specific lipid moieties are well-established in the literature, providing a reliable basis for structural confirmation. The combination of 1D and 2D NMR experiments provides a self-consistent and definitive structural proof.
Computational Modeling for Conformational Dynamics
Expertise & Experience: While experimental techniques provide static or averaged structural information, molecular dynamics (MD) simulations offer a powerful lens into the dynamic conformational behavior of lipids at an atomic resolution.[20][21] MD can reveal preferred conformations, flexibility of the acyl chains, and interactions within a larger system, such as a lipid nanoparticle.
General Workflow for MD Simulation:
-
System Setup : Build a 3D model of the 1,2-dilinoleoyl-3-palmitin molecule.
-
Force Field Selection : Choose an appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the intramolecular and intermolecular interactions of lipids.
-
Simulation : Place the molecule(s) in a simulation box, solvate if necessary, and run the simulation for a sufficient time (nanoseconds to microseconds) to sample conformational space.
-
Analysis : Analyze the trajectory to identify dominant conformations, measure bond angles and dihedrals, and understand the dynamic motion of the different acyl chains.
Causality: The choice between an all-atom model for high-fidelity dynamics and a coarse-grained model for studying large-scale phenomena (like nanoparticle self-assembly) is dictated by the scientific question at hand.[22]
Implications for Drug Development and Research
The unique structural and conformational properties of 1,2-dilinoleoyl-3-palmitin are directly relevant to its application in advanced drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5]
-
Enhanced Drug Loading : NLCs are formulated using a blend of solid and liquid lipids.[1][4] As a lipid that is liquid at physiological temperature, 1,2-dilinoleoyl-3-palmitin can serve as the liquid lipid component. Its presence creates imperfections in the solid lipid matrix, resulting in a less-ordered crystalline structure. This amorphous state increases the space available to accommodate drug molecules, leading to higher drug loading capacity and preventing drug expulsion during storage.[4]
-
Formulation Stability : A thorough understanding of the polymorphic behavior of any lipid excipient is critical for ensuring the long-term stability of a nanoparticle formulation.[4] Uncontrolled polymorphic transitions from a less stable to a more stable form can alter the nanoparticle structure, leading to drug leakage and reduced efficacy.[4] By characterizing the thermal behavior of 1,2-dilinoleoyl-3-palmitin, formulators can predict and control its physical state within the final drug product.
Conclusion
1,2-Dilinoleoyl-3-palmitin is a structurally complex triacylglycerol whose properties are defined by the interplay between its saturated palmitic acid chain and its two polyunsaturated linoleic acid chains. Its low melting point, asymmetric structure, and propensity for complex conformational behavior make it a molecule of high interest. A rigorous characterization, employing techniques such as X-ray diffraction to define its polymorphic tendencies and NMR spectroscopy to confirm its chemical structure, is essential for its effective application. For drug development professionals, harnessing these unique properties can lead to the design of more stable and efficient lipid-based delivery systems with enhanced therapeutic potential.
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